molecular formula C14H18BNO6 B1421189 Methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 957065-97-3

Methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B1421189
M. Wt: 307.11 g/mol
InChI Key: WRGJIRHQRSVMFP-UHFFFAOYSA-N
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Description

“Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the molecular formula C14H19BO4 . It’s often used in the field of medicine and as a chemical intermediate .


Molecular Structure Analysis

The molecular structure of a similar compound, “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate”, has been analyzed and its molecular formula is C14H19BO4 . Another related compound, “N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline”, has a molecular formula of C13H19BN2O4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate”, include a molecular weight of 262.11 g/mol . Another related compound, “N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline”, has a molecular weight of 278.11 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

  • Boric Acid Ester Intermediates : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, closely related to the requested compound, is used as a boric acid ester intermediate with benzene rings. These compounds are synthesized via a three-step substitution reaction. Their structures are confirmed by various spectroscopic methods and mass spectrometry, and crystallographic and conformational analyses are performed using X-ray diffraction and density functional theory (DFT) (Huang et al., 2021).

  • Molecular Electrostatic Potential and Frontier Molecular Orbitals : These compounds are further investigated for their molecular electrostatic potential and frontier molecular orbitals using DFT, revealing some of their physicochemical properties (Huang et al., 2021).

Application in Detection and Sensing

  • Detection of Hydrogen Peroxide Vapor : A study on Schiff Base Substituent-Triggered Efficient Deboration Reaction demonstrated the application of similar compounds in highly sensitive hydrogen peroxide vapor detection. These compounds show fast deboronation velocity in H2O2 vapor, significantly enhancing their sensing performance (Fu et al., 2016).

Crystal Structure and Pharmaceutical Applications

  • Hydrogen-Bonded Molecular Structures : Research on isomeric compounds shows the formation of complex sheets and chains of edge-fused rings through hydrogen bonding, highlighting the importance of such compounds in understanding molecular interactions and pharmaceutical applications (Portilla et al., 2007).

Mesomorphic Properties

  • Influence on Phase Transition Temperatures : A study on mesomorphic properties of similar compounds investigated their influence on phase transition temperatures, especially in the context of liquid crystal technology. This research helps in understanding how these compounds can be utilized in creating materials for advanced display technologies (Dabrowski et al., 1995).

properties

IUPAC Name

methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO6/c1-13(2)14(3,4)22-15(21-13)10-7-6-9(12(17)20-5)8-11(10)16(18)19/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGJIRHQRSVMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674320
Record name Methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS RN

957065-97-3
Record name Methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957065-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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